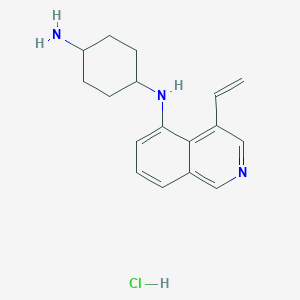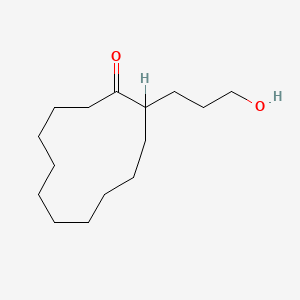
NIOSH/NJ7032600
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/NJ7032600: is a chemical compound derived from biguanide, which is known for its broad range of applications in various fields such as medicine, chemistry, and industry. Biguanides are characterized by their polynitrogenated structure, which makes them highly polar and hydrophilic
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allylbiguanide hydrochloride typically involves the reaction of polyallylamine with guanyl-O-alkylisourea or its salt . This method, however, faces challenges in substituting the amino groups of polyallylamine with biguanide groups efficiently.
Industrial Production Methods: Industrial production methods for allylbiguanide hydrochloride are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/NJ7032600 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: NIOSH/NJ7032600 is used as a ligand in coordination chemistry and as a starting material for the synthesis of nitrogen-containing heterocycles .
Biology: In biological research, allylbiguanide hydrochloride is studied for its potential antimicrobial properties and its ability to interact with biological membranes .
Medicine: In medicine, biguanides, including allylbiguanide hydrochloride, are explored for their potential use as antidiabetic agents, similar to metformin .
Industry: In the industrial sector, allylbiguanide hydrochloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties .
Mecanismo De Acción
The mechanism of action of allylbiguanide hydrochloride involves its interaction with biological membranes, leading to increased membrane rigidity and disruption of membrane integrity . This disruption can result in the leakage of cellular contents and eventual cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to negatively charged phosphate head groups of phospholipids in bacterial cell walls .
Comparación Con Compuestos Similares
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Chlorhexidine: A widely used disinfectant and antiseptic with a biguanide structure.
Polyhexamethylene biguanide: A polymer with biocidal activity used in wound dressings and disinfectants.
Uniqueness: NIOSH/NJ7032600 is unique due to its specific allyl group, which imparts distinct chemical properties and potential applications compared to other biguanides. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
88513-40-0 |
|---|---|
Fórmula molecular |
C5H12ClN5 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-prop-2-enylguanidine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2H,1,3H2,(H6,6,7,8,9,10);1H |
Clave InChI |
TURJMQNFYZZUNY-UHFFFAOYSA-N |
SMILES canónico |
C=CCN=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)











